Squalamine dilactate

Description

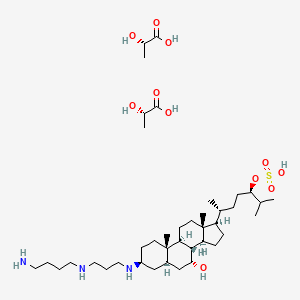

Structure

2D Structure

Properties

CAS No. |

913698-86-9 |

|---|---|

Molecular Formula |

C40H77N3O11S |

Molecular Weight |

808.1 g/mol |

IUPAC Name |

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;(2S)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C34H65N3O5S.2C3H6O3/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35;2*1-2(4)3(5)6/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41);2*2,4H,1H3,(H,5,6)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-;2*2-/m100/s1 |

InChI Key |

JLRNRFKNAOFCFV-CXVCEABUSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C.C[C@@H](C(=O)O)O.C[C@@H](C(=O)O)O |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O.CC(C(=O)O)O.CC(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Squalamine Dilactate and Analogues

Total Synthesis Approaches for Squalamine (B192432) Dilactate

The total synthesis of squalamine is a significant challenge due to the multiple stereocenters on the cholestane (B1235564) core and the need for selective introduction of the polyamine and sulfate (B86663) functionalities. Several distinct strategies have been successfully implemented, often starting from readily available natural steroids like cholic acids or desmosterol. mdpi.comnih.gov

Other notable approaches have utilized different starting materials and key reactions:

From Methylhyodeoxycholonate: A 15-step synthesis with a 5.6% total yield was developed, involving key steps such as protection of hydroxyl groups, hydrogenation, and reductive amination with spermidine (B129725). mdpi.com

A common concluding step in many of these syntheses is the reductive amination of a 3-keto steroid intermediate with spermidine or a protected version thereof, followed by sulfation of the C-24 hydroxyl group and deprotection. mdpi.comresearchgate.net

The final preparation of Squalamine dilactate involves treating the synthesized squalamine, often as a crude product or another salt form, with L-(+) lactic acid. nih.govgoogle.com For instance, crude squalamine can be purified via ion-exchange chromatography, and the dilactate salt is then eluted and can be isolated by lyophilization, yielding a product with a 2:1 molar ratio of lactic acid to squalamine. google.com

Table 1: Comparison of Selected Total Synthesis Routes for Squalamine

| Starting Material | Key Steps/Features | Number of Steps | Overall Yield | Reference |

|---|---|---|---|---|

| 3β-Acetoxy-5-cholic acid | First total synthesis; Allylic oxidation; K-Selectride reduction | 17 | 0.3% | mdpi.comresearchgate.net |

| 3-Keto-23,24-bisnorchol-4-en-22-ol | Microbial biotransformation for 7α-hydroxylation | 10 | 9% | mdpi.comresearchgate.net |

| Methyl 3-keto-5α-chenodeoxycholanate | Modified Sharpless asymmetric dihydroxylation for side chain construction | 11 | 19% | researchgate.net |

| Methylhyodeoxycholonate | Reductive amination with spermidine | 15 | 5.6% | mdpi.com |

| Desmosterol Derivative | Formal synthesis of a key dihydroxy-cholestan-3-one intermediate | 10 (to intermediate) | 16% (to intermediate) | nih.gov |

Semisynthetic Strategies for this compound Derivatives

Semisynthesis provides a powerful platform for generating structural analogues of squalamine to probe biological activity and mechanism of action. These strategies typically involve modifying either the steroid nucleus or the polyamine side chain of a natural or synthetically accessible steroid precursor.

One prominent strategy involves altering the attachment point of the polyamine chain on the steroid scaffold. For example, analogues have been synthesized where the spermidine moiety is moved from the C-3 position to the C-7 position. nih.gov In one approach, 7-ketocholesterol (B24107) was converted to a single 7α-epimer via reductive amination with diaminopropane. mdpi.com Subsequent alkylation and reduction steps yielded 7α-spermidinyl-cholesterol, a direct analogue of squalamine dessulfate. mdpi.comnih.gov This demonstrated that the polyamine could be relocated on the steroid ring, opening avenues for exploring the geometric requirements for activity. nih.gov

Another approach utilizes different, readily available steroid cores. For instance, progesterone (B1679170) has been used as a starting material to create 3,20-diamino- and polyaminosteroid analogues. mdpi.com The synthesis involves the reductive amination of progesterone with various amines, yielding squalamine-type analogues with polyamine functions at different positions. mdpi.commdpi.com

Development of Libraries of Steroid Polyamines: Design and Methodologies

The discovery of squalamine's potent biological activities has inspired the creation of extensive libraries of steroid-polyamine conjugates to identify new compounds with enhanced or novel properties. mdpi.comscispace.com The general design principle for these libraries involves coupling a hydrophobic steroid unit, which provides a rigid structural anchor, to a flexible, hydrophilic polyamine chain. scispace.com

A primary and highly effective methodology for constructing these libraries is reductive amination . This one-step procedure typically involves reacting a steroid ketone with a desired amine in the presence of a reducing agent. tandfonline.com Titanium(IV) isopropoxide is often used as a catalyst with sodium borohydride (B1222165) or sodium cyanoborohydride as the reductant. mdpi.comtandfonline.com This method is advantageous because it is often stereoselective and can be performed with a wide variety of commercially available steroid ketones and polyamines, allowing for rapid diversification. tandfonline.com

Examples of steroid cores used in library synthesis include:

Cholestan-3-one tandfonline.com

5-Cholesten-3-one tandfonline.com

4-Cholesten-3-one tandfonline.com

6-Ketocholestanol mdpi.com

These steroid ketones have been reacted with a diverse set of amines—including aliphatic amines, cyclic amines, piperazines, spermidine, and spermine—to generate large libraries of aminosterol analogues. mdpi.comtandfonline.comresearchgate.net The resulting conjugates often mimic the facial amphiphilicity of squalamine and have been screened extensively for activities, particularly as antimicrobial agents. mdpi.comtandfonline.com This modular approach allows for systematic variation of the steroid backbone, the length and charge of the polyamine chain, and the stereochemistry at the point of attachment, facilitating comprehensive structure-activity relationship (SAR) studies. tandfonline.com

Table 2: Components Used in the Combinatorial Synthesis of Steroid-Polyamine Libraries

| Component Type | Examples | Synthetic Role | Reference |

|---|---|---|---|

| Steroid Ketones (Hydrophobic Core) | Cholestan-3-one, 4-Cholesten-3-one, 6-Ketocholestanol, Progesterone | Provides the rigid scaffold for the molecule. | mdpi.comtandfonline.com |

| Polyamines (Hydrophilic Chain) | Diaminopropane, Spermidine, Spermine, Various aliphatic and cyclic amines | Introduces positive charges and flexibility. | mdpi.comtandfonline.comresearchgate.net |

| Key Reaction | Reductive Amination | Couples the steroid ketone to the polyamine. | tandfonline.com |

| Catalysts/Reagents | Titanium(IV) isopropoxide, Sodium borohydride, Sodium cyanoborohydride | Facilitate the reductive amination reaction. | mdpi.comtandfonline.com |

Molecular Mechanisms of Action of Squalamine Dilactate

Cellular Membrane Interactions and Biophysical Modulations

Squalamine (B192432) dilactate's interaction with cellular membranes is a cornerstone of its biological activity. Its positively charged nature facilitates binding to the negatively charged surfaces of both host and pathogen membranes. patsnap.comnih.govnih.govresearchgate.netpnas.orgresearchgate.net

Electrostatic Binding with Intracellular and Pathogen Membranes

Squalamine dilactate carries a net positive charge due to its spermidine (B129725) moiety, which gives it a high affinity for anionic phospholipids (B1166683) present in cell membranes. oatext.compatsnap.comnih.gov This electrostatic interaction is a primary driver of its membrane binding. Studies using solid-state NMR have shown that squalamine interacts with lipid headgroups, particularly anionic lipids, without significantly affecting the molecular mobility of the hydrophobic core of the bilayer, suggesting it acts as a facial amphiphile binding to the membrane surface rather than inserting deeply within it. patsnap.comnih.gov This strong electrostatic binding allows squalamine to effectively neutralize the negative charge on the membrane surface. pnas.orgresearchgate.net

Membrane Depolarization and Disruption of Functional Integrity

In bacterial membranes, squalamine's interaction with negatively charged phosphate (B84403) groups can lead to membrane depolarization and disruption. mdpi.comresearchgate.netnih.gov This mechanism is thought to involve the formation of semi-stable pores, similar to the action of some cationic peptide antibiotics. For Gram-negative bacteria, this involves disrupting the outer membrane, while for Gram-positive bacteria, it primarily causes depolarization of the bacterial membrane, leading to rapid cell death and ATP release. mdpi.comresearchgate.netnih.gov

While squalamine can induce depolarization and disruption in pathogen membranes, its effects on eukaryotic cell membranes appear to be more nuanced. In eukaryotic cells, the disruption of electrostatic potential can occur without causing obvious structural damage or changes in permeability, at least as measured in some studies. oatext.compnas.org However, this alteration of the membrane's electrostatic environment is crucial for its downstream effects.

Displacement of Membrane-Anchored Proteins (e.g., Rac1 GTPase)

A significant consequence of squalamine's strong electrostatic binding to the inner leaflet of the cytoplasmic membrane is its ability to displace membrane-anchored proteins. oatext.compatsnap.comnih.govpnas.orgresearchgate.net Many intracellular proteins, including various signaling molecules and GTPases like Rac1, associate with the inner membrane surface through electrostatic interactions with anionic phospholipids. pnas.orgresearchgate.netnih.govembopress.org

Squalamine, with its high positive charge density, can effectively compete with and displace these cationic proteins from the membrane surface. patsnap.comnih.govpnas.orgresearchgate.net Research, including molecular dynamics simulations, has demonstrated that squalamine exhibits stronger electrostatic membrane binding than proteins like Rac1, leading to the displacement of a significant percentage of membrane-bound Rac1. nih.govpnas.orgresearchgate.net For example, studies have shown squalamine displacing 56% of Rac1 from anionic membranes at saturating concentrations. nih.govpnas.orgresearchgate.net This displacement can interfere with the normal function of these proteins, which often require membrane localization for activity and interaction with downstream effectors. pnas.orgresearchgate.netnih.govembopress.orgnih.gov

Data illustrating the displacement of Rac1 by squalamine:

| Protein Displaced | Squalamine Effect on Binding | Percentage Displacement (at saturating concentrations) | Reference |

| Rac1 | Stronger electrostatic binding than Rac1 | 56% | nih.govpnas.orgresearchgate.net |

Intracellular Signaling Pathway Interventions

Beyond its direct membrane interactions, this compound influences several intracellular signaling pathways, contributing to its observed biological effects.

Modulation of Sodium-Hydrogen Exchanger Isoform NHE3 Activity and Intracellular pH Homeostasis

Squalamine has been shown to specifically inhibit the brush-border sodium-hydrogen exchanger isoform NHE3. oatext.comncats.iomskcc.orgmdpi.comphysiology.orgnih.govncats.iodntb.gov.ua NHE3 is a membrane transport protein that regulates intracellular pH by mediating the electroneutral exchange of intracellular hydrogen ions for extracellular sodium ions. oatext.commskcc.orgmdpi.com

Studies using cells transfected with different NHE isoforms have demonstrated that squalamine selectively inhibits NHE3 activity in a concentration-dependent and reversible manner. mdpi.comphysiology.orgnih.gov This inhibition is not immediate but shows a delayed effect, suggesting it may involve an indirect mechanism or act as an intracellular modulator. physiology.orgnih.gov The inhibitory effect on NHE3 requires the COOH-terminal region of the protein. physiology.orgnih.gov

Inhibition of NHE3 by squalamine leads to alterations in intracellular pH homeostasis. oatext.commskcc.orgmdpi.com Changes in intracellular pH can subsequently influence the activity of various pH-sensitive enzymes and signaling molecules, thereby affecting downstream cellular processes. oatext.commdpi.com

Data on Squalamine's Inhibition of NHE3:

| NHE Isoform | Squalamine Effect | Concentration (µg/ml) | Inhibition (%) | Reference |

| NHE3 (rabbit, transfected fibroblasts) | Inhibition of maximal velocity | 3 | 13% | physiology.orgnih.gov |

| NHE3 (rabbit, transfected fibroblasts) | Inhibition of maximal velocity | 5 | 47% | physiology.orgnih.gov |

| NHE3 (rabbit, transfected fibroblasts) | Inhibition of maximal velocity | 7 | 57% | physiology.orgnih.gov |

| NHE3 (rabbit ileal brush-border vesicles) | Inhibition of Na+/H+ activity | 7 | 51% (after 60 min pretreatment) | physiology.orgnih.gov |

| NHE1 | No effect | - | - | physiology.orgnih.gov |

| NHE2 | No effect | - | - | physiology.orgnih.gov |

Interactions with Calmodulin and Downstream Cellular Signaling Cascades

Squalamine has also been reported to interact with calmodulin. oatext.comncats.iomdpi.comdntb.gov.uanih.govescholarship.org Calmodulin is a ubiquitous calcium-binding protein that plays a critical role in mediating calcium signaling and regulating the activity of a wide array of target proteins, including kinases, enzymes, and ion channels. libretexts.orgnih.gov

Upon entering the cell, squalamine is suggested to bind to calmodulin, potentially influencing its function and localization. oatext.commdpi.comnih.govescholarship.org This interaction is hypothesized to prevent downstream signaling mediated by pro-angiogenic factors. oatext.comnih.gov While the precise details of the squalamine-calmodulin interaction and its full implications for downstream signaling are still areas of research, it is believed that this interaction contributes to squalamine's ability to modulate various cellular processes regulated by calcium-calmodulin signaling pathways. oatext.commdpi.comescholarship.orgphysiology.org This modulation can impact processes such as cell proliferation, migration, and the activity of kinases like p44/p42 MAP kinase, which are involved in growth factor signaling. oatext.commskcc.orgmdpi.com

Inhibition of Growth Factor-Mediated Signaling Pathways (e.g., Vascular Endothelial Growth Factor, Basic Fibroblast Growth Factor, Platelet-Derived Growth Factor)

This compound has been shown to inhibit endothelial cell proliferation and migration induced by a variety of growth factors, including Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (bFGF), and Platelet-Derived Growth Factor (PDGF). researchgate.netjetir.orgoatext.commdpi.com This inhibitory effect is believed to occur intracellularly, where squalamine binds to calmodulin, preventing the downstream signaling of these pro-angiogenic factors. targetmol.comoatext.comnih.govaacrjournals.org Squalamine's interaction with vascular endothelial cells can block the membrane sodium hydrogen exchanger (NHE3), leading to changes in intracellular pH and interruption of signals initiated by angiogenic growth factors. jetir.orgoatext.commdpi.comaacrjournals.orgphysiology.orgnih.gov This modulation of intracellular pH potentially impacts intracellular signaling by endothelial growth factors like VEGF. mdpi.com Studies have shown that squalamine blocks downstream signal pathways of VEGF, including VEGF-induced phosphorylation of p44/p42 MAP kinase in vascular endothelial cells. jetir.orgmdpi.com

Effects on Cytoskeletal Dynamics and Endothelial Cell Morphology (e.g., F-actin Polymerization, Focal Adhesion Kinase Phosphorylation)

This compound influences cytoskeletal dynamics and endothelial cell morphology, which are crucial for processes like cell migration and angiogenesis. Squalamine disrupts F-actin fibers and induces internalization of vascular endothelial-cadherin from the membrane into the intracellular compartment. jetir.org It also inhibits integrin expression and reverses cytoskeletal formation, contributing to endothelial cell inactivation. oatext.com Research indicates that squalamine can block focal adhesion kinase (FAK) phosphorylation and inhibit cytoskeletal organization in human umbilical vein endothelial cells (HUVECs). researchgate.netescholarship.org FAK phosphorylation is an indicator of activation and is known to be regulated by proteins involved in cytoskeletal dynamics. chapman.eduresearchgate.net The blockade of FAK phosphorylation and stress fiber assembly in HUVECs correlates with the reduction of VEGF-induced endothelial tube-like formations observed in vitro. researchgate.netescholarship.org

Mechanisms in Antimicrobial Contexts

This compound exhibits broad-spectrum antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as some fungi and protozoa. researchgate.netencyclopedia.pubnih.govresearchgate.netoatext.com Its antimicrobial mechanisms involve interactions with bacterial membranes and disruption of essential cellular processes. encyclopedia.pubnih.govmdpi.comnih.govnih.gov

Interaction with Bacterial Lipopolysaccharides

A key aspect of squalamine's antibacterial mechanism involves its interaction with bacterial lipids, particularly lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govresearchgate.netmdpi.com Squalamine, being a cationic amphipathic steroid, carries a net positive charge that allows it to interact with the negatively charged phosphate groups in the bacterial outer membrane. researchgate.netoatext.commdpi.comnih.gov This interaction is considered a crucial initial step leading to membrane permeabilization and disruption of bacteria. nih.govmdpi.comnih.govnih.gov Whole cell experiments have shown that squalamine interacts with LPS-containing membranes via a divalent cation-sensitive process. mdpi.com

Impact on Intracellular Adenosine Triphosphate Levels

Squalamine's action on bacterial membranes can lead to the disruption of membrane integrity, resulting in the release of intracellular components, including Adenosine Triphosphate (ATP). Studies have demonstrated that squalamine induces a rapid ATP release from Staphylococcus aureus and Streptococcus pneumoniae, reaching 100% of maximal efflux. encyclopedia.pubmdpi.com This suggests that squalamine acts by depolarizing the bacterial membranes of Gram-positive bacteria, contributing to rapid cell death. encyclopedia.pubmdpi.comnih.govmdpi.com In the case of Candida albicans, squalamine also triggered intracellular ATP efflux, indicative of yeast cell membrane disruption. researchgate.netoup.com

Host Cell-Mediated Antiviral Mechanisms

Beyond its direct antimicrobial effects, squalamine has also demonstrated antiviral activity against a range of enveloped RNA and DNA viruses. pnas.orgresearchgate.netscialert.netresearchgate.net The proposed mechanism for its antiviral action involves altering host cells by disrupting the electrostatic potential of intracellular membranes. pnas.orgmdpi.comscialert.netresearchgate.net Squalamine's positive charge allows it to neutralize the negative charge of the inner face of the cytoplasmic membrane. pnas.orgoatext.comscialert.net This disruption of electrostatic potential can occur without obvious structural damage to the cell membrane. oatext.com By modifying the electrostatic interactions of the membrane, squalamine can influence diverse intracellular processes, rendering the host cell less capable of supporting viral replication. pnas.org This mechanism differs from antiviral compounds that directly damage viral membranes. pnas.org

Mechanisms in Protein Misfolding Modulation

Squalamine and its derivatives have been investigated for their ability to modulate the aggregation of proteins involved in neurodegenerative diseases, such as amyloid-β (Aβ) and α-synuclein (αS), associated with Alzheimer's and Parkinson's diseases, respectively. nih.govresearchgate.net Aberrant misfolding and aggregation of these proteins into oligomers and fibrils are key events in the progression of these disorders. nih.govnih.gov Research suggests that squalamine can modulate the aggregation of Aβ and αS. nih.govresearchgate.net Furthermore, studies indicate that aminosterols like squalamine can suppress the toxicity of misfolded protein oligomers to neuronal cells. nih.govresearchgate.net This suppression of toxicity is believed to be mediated by the displacement of toxic oligomeric species from cellular membranes by the aminosterols. nih.gov Squalamine was reported to prevent the aggregation of αS and its associated toxicity in C. elegans models of familial forms of Parkinson's disease. nih.gov

Modulation of Amyloid-β Aggregation Kinetics and Oligomer Formation

Research indicates that squalamine and its derivatives can modulate the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. researchgate.netnih.govnih.gov While some studies suggest that certain aminosterols, like trodusquemine, might enhance the aggregation rate of Aβ42 by promoting secondary nucleation, the specific effects of this compound on Aβ aggregation kinetics and oligomer formation have also been investigated. nih.gov

Studies exploring the effects of different aminosterols, including squalamine, on the aggregation reactions of Aβ and α-synuclein have shown that these compounds can induce modifications to the toxicity of oligomers, despite potentially having opposing effects on the aggregation itself under certain conditions. researchgate.netnih.govnih.gov The suppression of toxicity appears to be mediated by the displacement of toxic oligomeric species from cellular membranes by the aminosterols. researchgate.netnih.govnih.govfrontiersin.org

While detailed data specifically on this compound's impact on Aβ aggregation kinetics and oligomer formation is less extensively highlighted in the provided search results compared to its effects on α-synuclein, the general mechanism of aminosterols displacing toxic oligomers from membranes is presented as relevant to both Aβ and α-synuclein. researchgate.netnih.govnih.gov

Modulation of α-Synuclein Aggregation Kinetics and Oligomer Formation

This compound has been shown to dramatically affect α-synuclein aggregation both in vitro and in vivo. nih.govnih.gov The mechanism involves squalamine displacing α-synuclein from the surfaces of lipid vesicles, which are known to stimulate the nucleation of α-synuclein aggregation. nih.govnih.govpnas.org By competing with α-synuclein for binding sites on the lipid membranes, squalamine blocks the initial steps in the aggregation process. nih.govnih.govpnas.orgmdpi.com

Biophysical studies have demonstrated that squalamine affects the binding of α-synuclein to lipid membranes and inhibits the initial events in its aggregation. nih.govpnas.org The presence of squalamine progressively decreases the α-helical content of α-synuclein when incubated with vesicles, indicating displacement of the protein from the vesicles. pnas.org This displacement is well described by a competitive binding model. pnas.org

Squalamine has also been shown to suppress the toxicity of α-synuclein oligomers in human neuroblastoma cells by inhibiting their interactions with lipid membranes. nih.govnih.gov This is consistent with a competitive binding model where toxic α-synuclein oligomers and squalamine compete for binding sites at the surface of neuronal cells. nih.gov Furthermore, studies in C. elegans models of Parkinson's disease have shown that squalamine can prevent the aggregation of α-synuclein and its associated toxicity, with a more pronounced beneficial effect observed in certain genetic models. nih.govfrontiersin.orgresearchgate.net Squalamine significantly reduced the number of α-synuclein inclusions in these models. researchgate.net

Table 1: Summary of this compound's Effects on Protein Aggregation

| Protein | Effect on Aggregation Kinetics | Effect on Oligomer Formation/Toxicity | Proposed Mechanism |

| Amyloid-β (Aβ) | Modulatory effects observed with aminosterols; specific kinetics data for this compound less detailed in sources. researchgate.netnih.govnih.gov | Suppresses toxicity of oligomers, likely via displacement from membranes. researchgate.netnih.govnih.gov | Displacement of toxic oligomers from cellular membranes. researchgate.netnih.govnih.govfrontiersin.org |

| α-Synuclein | Inhibits lipid-induced nucleation; decreases overall aggregation rate in a dose-dependent manner. nih.govpnas.org | Suppresses toxicity of oligomers by inhibiting interaction with membranes; reduces intracellular inclusions. nih.govnih.govresearchgate.net | Displaces α-synuclein from lipid membranes via competitive binding, blocking initial aggregation steps. nih.govnih.govpnas.orgmdpi.com |

Preclinical Efficacy Studies of Squalamine Dilactate

In Vitro Efficacy Assessments

In vitro studies are crucial for elucidating the direct cellular and molecular mechanisms of a compound. For squalamine (B192432), these laboratory-based assays have provided foundational evidence of its biological activities.

Inhibition of Endothelial Cell Proliferation and Migration in Cell Culture Models

Squalamine has demonstrated significant inhibitory effects on the proliferation and migration of endothelial cells, which are key processes in angiogenesis (the formation of new blood vessels). aacrjournals.orgbioworld.comtaylorandfrancis.com Studies using human umbilical vein endothelial cells (HUVECs) have shown that squalamine can block the proliferation and migration stimulated by vascular endothelial growth factor (VEGF). bioworld.com This inhibitory action is dose-dependent, with one study noting maximal suppression of VEGF-induced proliferation at a concentration of 3.2 μM. mdpi.com Further research has indicated that squalamine's anti-angiogenic activity is mediated by its direct effect on vascular endothelial cells. mdpi.com

At a concentration of 50 μg/mL, squalamine was found to inhibit in vitro proliferation and migration of rat brain endothelial (RBE-4) cells induced by various mitogens. mdpi.com The inhibition rates were significant for several key growth factors involved in angiogenesis. mdpi.com

| Mitogen | Inhibition of RBE-4 Cell Proliferation/Migration (%) |

| Vascular Endothelial Growth Factor (VEGF) | 90.4 |

| Basic Fibroblast Growth Factor (bFGF) | 89.0 |

| Platelet-Derived Growth Factor (PDGF) | 87.5 |

| Scatter Factor/Hepatocyte Growth Factor | 88.0 |

| Data derived from in vitro studies on rat brain endothelial cells. mdpi.com |

Anti-Angiogenic Tube Formation Assays in Three-Dimensional Matrices

The tube formation assay is a widely used in vitro model to assess a compound's ability to disrupt the formation of capillary-like structures by endothelial cells, a critical step in angiogenesis. thermofisher.comrndsystems.comnih.gov Squalamine has been shown to effectively inhibit this process. In assays using HUVECs cultured on a basement membrane extract, squalamine was observed to block the formation of endothelial tube-like networks induced by VEGF. mdpi.com Specifically, at a concentration of 1 μM, squalamine significantly reduced the formation of these tubular structures. mdpi.com This effect is linked to the blockade of focal adhesion kinase (FAK) phosphorylation and stress fiber assembly in HUVECs. mdpi.comresearchgate.net The IC50 for squalamine in inhibiting growth factor-stimulated tube formation has been reported to be 0.5 μM. bioworld.com

Broad-Spectrum Antimicrobial Activity against Bacterial, Fungal, and Protozoal Strains

Squalamine has demonstrated potent, broad-spectrum antimicrobial properties against a variety of pathogens. wikipedia.orgresearchgate.nettheses.fr Its efficacy has been observed against both Gram-negative and Gram-positive bacteria. mdpi.com For instance, at a concentration of 250 mg/L, squalamine exhibited complete killing of Pseudomonas aeruginosa and Escherichia coli. mdpi.com Its activity has been compared to other antibiotics like colistin. mdpi.com The compound also shows biocidal activity against fungi and certain protozoa. researchgate.net

| Microbial Strain | Activity |

| Escherichia coli (Gram-negative) | Bactericidal mdpi.com |

| Pseudomonas aeruginosa (Gram-negative) | Bactericidal mdpi.com |

| Staphylococcus aureus (Gram-positive) | Bactericidal mdpi.com |

| Streptococcus pneumoniae (Gram-positive) | Bactericidal mdpi.com |

| Various Fungi | Fungicidal researchgate.net |

| Various Protozoa | Antiprotozoal researchgate.net |

| Summary of in vitro antimicrobial activities. |

In Vitro Antiviral Efficacy against RNA and DNA Enveloped Viruses

Squalamine has been identified as a broad-spectrum antiviral agent, active against both RNA and DNA enveloped viruses. mdpi.compnas.orgnih.gov Its proposed mechanism of action involves neutralizing the negative electrostatic charge of intracellular membranes, making the host cell environment less conducive to viral replication. pnas.orgnih.gov This differs from agents that directly target viral particles. pnas.org

In vitro studies have demonstrated squalamine's ability to inhibit the replication of several human viral pathogens. mdpi.compnas.org For example, it inhibits dengue virus (Den V2) infection in human microvascular endothelial cells, with complete inhibition observed at 100 μg/mL. pnas.orgdocsdrive.com It is also effective against human hepatitis B virus (HBV) and hepatitis D virus (HDV). mdpi.compnas.org

| Virus | Cell Line | Effective Concentration Range |

| Dengue virus (Den V2) | Human Microvascular Endothelial Cells (HMEC-1) | 40–100 μg/mL mdpi.compnas.org |

| Hepatitis B virus (HBV) | Hepatocyte-derived cells | 20–60 μg/mL mdpi.comdocsdrive.com |

| Hepatitis D virus (HDV) | Hepatocyte-derived cells | 20–60 μg/mL mdpi.comdocsdrive.com |

| Summary of in vitro antiviral activity. |

Modulation of Pathological Protein Aggregation in Cell-Free Systems

Recent research has explored the role of squalamine in modulating the aggregation of proteins associated with neurodegenerative diseases, such as α-synuclein in Parkinson's disease and amyloid-β in Alzheimer's disease. pnas.orgcam.ac.uknih.gov In vitro biophysical studies have shown that squalamine can inhibit the lipid-induced aggregation of α-synuclein. pnas.orgresearchgate.net The proposed mechanism involves squalamine competing with α-synuclein for binding sites on the surface of lipid vesicles, thereby displacing the protein and preventing the initial steps of aggregation. pnas.org This action has been shown to suppress the toxicity of α-synuclein oligomers in human neuroblastoma cells. pnas.org

In Vivo Animal Model Investigations

The preclinical efficacy of squalamine has been further evaluated in various animal models, corroborating the findings from in vitro studies. These investigations have provided insights into its potential therapeutic effects in a physiological context.

In models of ocular disease, systemically administered squalamine lactate (B86563) was found to partially reduce the development of laser-induced choroidal neovascularization in rats. mdpi.comresearchgate.net In monkeys with experimental iris neovascularization, squalamine induced regression of the abnormal blood vessels. mdpi.com

Regarding its antiviral properties, squalamine has shown efficacy in animal models of viral infections. nih.gov It has demonstrated activity against yellow fever virus, eastern equine encephalitis virus, and murine cytomegalovirus. mdpi.com For instance, in a hamster model of yellow fever, squalamine treatment resulted in 100% survival. docsdrive.com

In the context of neurodegenerative disease models, administration of squalamine to a C. elegans model of Parkinson's disease resulted in a dramatic reduction of α-synuclein aggregation and an almost complete elimination of associated muscle paralysis. wikipedia.orgpnas.org

Finally, in cancer research, squalamine has been shown to inhibit tumor growth in several preclinical xenograft models, an effect largely attributed to its anti-angiogenic properties. mdpi.comescholarship.org For example, it reduced the growth rate of rat mammary carcinomas. escholarship.org

Angiogenesis Inhibition in Experimental Neovascularization Models (e.g., Chick Chorioallantoic Membrane, Rabbit Corneal Micropocket)

Squalamine has demonstrated notable anti-angiogenic properties in various preclinical models. In the chick chorioallantoic membrane (CAM) assay, a widely used in vivo model for studying angiogenesis, squalamine has been shown to inhibit the formation of new blood vessels. nih.govnih.govijmedicine.com The compound's application to the CAM results in a reduction of the vascular network, indicating its potential to interfere with the development of blood supplies to tumors. ijmedicine.commdpi.com One of the unique effects observed is the transient constriction of small capillaries, leading to the occlusion of blood flow. aacrjournals.org

In the rabbit corneal micropocket assay, another standard model for angiogenesis, squalamine has also shown significant inhibitory effects. nih.govresearchgate.net When a tumor is implanted in the cornea, it typically induces the growth of new blood vessels from the limbus. Treatment with squalamine has been shown to suppress this neovascularization, leading to minimal tumor growth and sparse vasculature compared to untreated controls. researchgate.net This inhibition is attributed to squalamine's ability to block the proliferation and migration of endothelial cells induced by various growth factors. nih.govresearchgate.net

These studies collectively highlight squalamine's potent anti-angiogenic activity across different experimental neovascularization models, suggesting its therapeutic potential in diseases characterized by excessive blood vessel formation.

Antitumor Activity in Orthotopic and Xenograft Animal Models of Malignancy (e.g., Lung, Breast, Ovarian, Prostate, Glioma)

Preclinical studies have demonstrated the antitumor efficacy of squalamine across a range of orthotopic and xenograft animal models of various cancers.

Lung Cancer: In xenograft models of human non-small cell lung carcinoma (NSCLC), such as the H460, MV-522, CALU-6, and NL20T-A lines, squalamine has shown antitumor activity, particularly when used in combination with platinum-based chemotherapy. nih.govnih.govnih.gov While squalamine as a single agent produced modest tumor growth inhibition, its combination with cisplatin (B142131) or carboplatin (B1684641) resulted in a significant enhancement of antitumor effects, increasing tumor growth delay. nih.govnih.gov For instance, in the MV-522 model, combination therapy led to tumor shrinkage, an effect not observed with chemotherapy alone. nih.gov The mechanism is believed to be related to the anti-angiogenic effects of squalamine, as evidenced by a reduction in CD31 vessel formation in tumors treated with squalamine and cisplatin. nih.gov

Breast Cancer: In animal models of breast cancer, including the rat 13762 mammary carcinoma and human MCF-7 xenografts, squalamine has demonstrated the ability to reduce tumor growth rates. nih.gov Studies have shown that squalamine can inhibit the growth of breast cancer tumors both with and without HER-2 overexpression by blocking tumor-associated angiogenesis. nih.govresearchgate.net

Ovarian Cancer: Squalamine has shown promise in preclinical models of ovarian cancer. nih.govscirp.org Its anti-angiogenic properties are considered a key mechanism in its antitumor effect in this cancer type. scirp.org Combination studies with cisplatin in ovarian cancer xenografts have indicated that squalamine can enhance the efficacy of conventional chemotherapy. nih.govscirp.org

Prostate Cancer: Preclinical studies have also suggested the potential of squalamine in treating prostate cancer. aacrjournals.org

Glioma: In a glioma xenograft model in rats, squalamine administered as a single agent demonstrated a notable decrease in tumor growth. aacrjournals.orgmedicinacomplementar.com.br Further research has indicated that squalamine inhibits the proliferation and migration of rat brain endothelial cells induced by multiple mitogens, which is a crucial process in the growth of angiogenic tumors like gliomas. mdpi.com

Interactive Data Table: Antitumor Activity of Squalamine in Preclinical Cancer Models

| Cancer Type | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Lung Cancer | Human NSCLC xenografts (H460, MV-522, CALU-6, NL20T-A) | Modest single-agent activity; significant enhancement of tumor growth delay with cisplatin/carboplatin. | nih.govnih.govnih.gov |

| Breast Cancer | Rat 13762 mammary carcinoma, MCF-7 xenografts | Reduced tumor growth rate; inhibited angiogenesis in HER-2 positive and negative tumors. | nih.govresearchgate.net |

| Ovarian Cancer | Human ovarian cancer xenografts | Enhanced the antitumor effects of cisplatin. | nih.govscirp.org |

| Prostate Cancer | Preclinical models | Enhancement of antitumor activity in combination with cytotoxic agents. | aacrjournals.org |

| Glioma | Rat glioma xenograft | Decreased tumor growth as a single agent. | aacrjournals.orgmedicinacomplementar.com.br |

Antimetastatic Effects in Experimental Cancer Models

Preclinical evidence suggests that squalamine possesses antimetastatic properties, primarily attributed to its anti-angiogenic mechanism of action. nih.govresearchgate.net By inhibiting the formation of new blood vessels, squalamine can hinder the growth of primary tumors and their ability to spread to distant sites. nih.gov

In studies using the Lewis lung carcinoma model, treatment with squalamine was found to significantly reduce the number of lung metastases. scirp.org By day 20 of the study, the number of metastases in the squalamine-treated group was reduced to half of that observed in the control group. scirp.org This demonstrates the potential of squalamine to interfere with the metastatic cascade. The compound's ability to block angiogenesis induced by the tumor and its microenvironment is considered a key factor in its capacity to stop metastatic tumor spread. nih.govresearchgate.net

Antiviral Efficacy in Systemic Viral Infection Animal Models

Squalamine has demonstrated broad-spectrum antiviral activity in several preclinical animal models of systemic viral infections. pnas.org Its efficacy has been observed against both RNA and DNA enveloped viruses. pnas.org

In a hamster model of Yellow Fever Virus (YFV) infection, squalamine treatment showed significant therapeutic effects. When administered after a lethal viral inoculum, squalamine led to a 60% survival rate, compared to 100% mortality in the untreated group. pnas.orggoogle.com Prophylactic administration of squalamine also protected a majority of the animals from death. pnas.org

Studies in a mouse model of Cytomegalovirus (MCMV) infection revealed that squalamine treatment resulted in a significant reduction of viral titers in the spleen and liver, with some routes of administration leading to undetectable levels of the virus. pnas.orggoogle.com

Furthermore, in a hamster model of Eastern Equine Encephalitis Virus (EEEV) infection, squalamine treatment increased the survival rate of the animals compared to the vehicle control group. pnas.orggoogle.com Initial viral titers in the blood of squalamine-treated animals were approximately 100-fold lower than in the control group, indicating a potent systemic antiviral effect. pnas.org

Interactive Data Table: Antiviral Efficacy of Squalamine in Animal Models

| Virus | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Yellow Fever Virus (YFV) | Syrian Hamster | Increased survival rates in both therapeutic and prophylactic settings. | pnas.orggoogle.com |

| Cytomegalovirus (MCMV) | Mouse | Significant reduction of viral titers in spleen and liver. | pnas.orggoogle.com |

| Eastern Equine Encephalitis Virus (EEEV) | Syrian Hamster | Increased survival and significantly lower viremia. | pnas.orggoogle.com |

Ocular Neovascularization Regression Studies in Retinopathy Models (e.g., Oxygen-Induced Retinopathy, Laser-Induced Choroidal Neovascularization)

Squalamine has shown significant efficacy in preclinical models of ocular neovascularization, a hallmark of diseases like retinopathy of prematurity and age-related macular degeneration.

In the oxygen-induced retinopathy (OIR) mouse model, which mimics the vasoproliferative stage of retinopathy of prematurity, squalamine has been demonstrated to be a potent inhibitor of retinal neovascularization. oatext.comresearchgate.netnih.govarvojournals.org A single subcutaneous injection of squalamine was effective at reducing the development of neovascularization. nih.gov Furthermore, when administered late in the course of OIR, squalamine induced the regression of existing retinal neovessels and prevented the invasion of new vessels beyond the inner limiting membrane of the retina. oatext.comresearchgate.netnih.gov This resulted in an improvement in the degree of blood vessel tuft formation, tortuosity, and central vasoconstriction. nih.govarvojournals.org

In a rat model of laser-induced choroidal neovascularization (CNV), which simulates aspects of "wet" age-related macular degeneration, systemically administered squalamine lactate partially but significantly reduced the development of CNV membranes. oatext.comresearchgate.netdntb.gov.ua Histological analysis revealed a statistically significant reduction in the thickness of the CNV lesions in squalamine-treated eyes compared to control eyes. researchgate.net Systemic squalamine has also been shown to inhibit the development of iris neovascularization in a primate model. oatext.comresearchgate.net

Neuroprotective Effects in Animal Models of Neurodegenerative Disorders (e.g., Parkinson's Disease)

Recent preclinical research has explored the potential neuroprotective effects of squalamine in animal models of Parkinson's disease (PD). researchgate.net In a rat model of PD induced by the oral administration of paraquat (B189505) and lectins, which simulates the gut-brain pathogenesis of the disease, squalamine treatment demonstrated neuroprotective capabilities. researchgate.net

Animals treated with the PD-inducing agents exhibited motor deficits and poorer performance in cognitive tasks such as the Y-maze, indicating short-term memory impairment. researchgate.net However, the group that also received squalamine showed improved motor symptoms and enhanced performance in the maze task. researchgate.net Notably, there was no significant difference in the cognitive performance between the squalamine-treated group and the normal, untreated animals. researchgate.net These preliminary findings suggest that squalamine may offer neuroprotection and could potentially ameliorate both motor and cognitive deficits associated with Parkinson's disease. researchgate.net Further studies indicate that squalamine can block the aggregation of α-synuclein, a key pathological event in PD, and abolish the toxicity of its oligomers in neuronal cells and animal models of the disease. researchgate.net

Enhanced Therapeutic Effects in Combination with Conventional Chemotherapeutic Agents in Preclinical Cancer Models

A significant body of preclinical evidence demonstrates that squalamine can enhance the therapeutic effects of conventional chemotherapeutic agents in various cancer models. nih.govaacrjournals.orgnih.gov This synergistic or additive activity has been observed in models of lung, breast, ovarian, and neuroblastoma cancers. aacrjournals.orgmedicinacomplementar.com.br

In Lewis lung carcinoma models, squalamine administered with cytotoxic agents like cyclophosphamide (B585), cisplatin, paclitaxel (B517696), or 5-fluorouracil (B62378) significantly enhanced the tumor growth delays compared to chemotherapy alone. nih.gov Similarly, in a rat mammary carcinoma model, the combination of squalamine with these chemotherapeutics also resulted in a greater reduction in tumor growth rate. aacrjournals.orgnih.govmedicinacomplementar.com.br

For human lung cancer xenografts, combining squalamine with cisplatin or carboplatin led to a more than 1.5-fold increase in tumor growth delay compared to the platinum agents alone. nih.gov In some cases, the combination therapy resulted in tumor shrinkage, an outcome not seen with single-agent chemotherapy. nih.gov This potentiation of platinum-based therapies is attributed to squalamine's interference with the endothelial cell processes necessary for the growth of new blood vessels in tumors following chemotherapeutic injury. nih.gov

Studies in ovarian cancer xenografts have also shown that combining squalamine with cisplatin leads to more profound tumor growth inhibition than either agent alone. mdpi.comscirp.org This enhanced effect was observed in tumors with and without HER-2 gene overexpression. nih.gov

The consistent finding across these preclinical studies is that squalamine, while having modest single-agent antitumor activity in established tumors, can significantly augment the efficacy of standard cytotoxic chemotherapies. aacrjournals.orgnih.govnih.gov

Interactive Data Table: Enhanced Efficacy of Squalamine in Combination Therapy

| Cancer Model | Chemotherapeutic Agent(s) | Key Findings | Reference |

|---|---|---|---|

| Lewis Lung Carcinoma | Cyclophosphamide, Cisplatin, Paclitaxel, 5-Fluorouracil | 2.4- to 3.8-fold enhancement of tumor growth delay. | nih.gov |

| Rat Mammary Carcinoma | Cyclophosphamide | 1.9- to 2.5-fold greater reduction in growth rate. | nih.gov |

| Human Non-Small Cell Lung Carcinoma | Cisplatin, Carboplatin | ≥1.5-fold increase in tumor growth delay. | nih.gov |

| Human Non-Small Cell Lung Carcinoma | Paclitaxel/Carboplatin | Significantly enhanced antitumor activity. | nih.gov |

| Human Ovarian Cancer | Cisplatin | More profound tumor growth inhibition. | mdpi.com |

| Human Neuroblastoma | Cisplatin | Improved effectiveness in producing tumor growth inhibition. | nih.gov |

Pharmacokinetic and Pharmacodynamic Characterization of Squalamine Dilactate

Preclinical Pharmacokinetic Profiles: Absorption, Distribution, Metabolism, and Excretion Research

Pharmacokinetic studies are crucial for determining how a potential therapeutic agent is processed by a living organism. In the case of squalamine (B192432), preclinical research in animal models, including mice, rats, and dogs, has provided key insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

Following intravenous (IV) administration, squalamine exhibits rapid elimination from the plasma. aacrjournals.org Early studies in mice, rats, and dogs indicated that the initial elimination half-life was consistently less than 90 minutes across these species. aacrjournals.org This rapid clearance from the bloodstream suggested that continuous infusion might be a more effective method of administration to maintain therapeutic concentrations. aacrjournals.org

The distribution of squalamine is wide, reaching various tissues throughout the body, with the notable exception of the brain. nih.gov The primary organ responsible for clearing squalamine from the circulation is the liver. nih.gov Subsequent excretion occurs mainly through the biliary tract, with the compound being eliminated in the feces. nih.gov In mice, the half-life of squalamine within the liver has been estimated to be approximately 12 to 24 hours, indicating a longer residence time in this organ compared to the plasma. nih.gov

While squalamine is administered systemically, its effects are targeted. It was originally discovered in the liver of the dogfish shark, where it is delivered to the intestine via the biliary tract after a meal. clinicaltrials.govmdpi.com This natural pathway highlights the role of the liver in processing and distributing the compound.

The following table summarizes key pharmacokinetic parameters of squalamine observed in preclinical species.

| Species | Administration Route | Key Findings | Reference(s) |

| Mice, Rats, Dogs | Intravenous (IV) | Rapid elimination from plasma; initial half-life < 90 minutes. | aacrjournals.org |

| Mouse | Not Specified | Cleared by the liver and excreted via the biliary tract into feces. | nih.gov |

| Mouse | Not Specified | Half-life in the liver is approximately 12-24 hours. | nih.gov |

| Mouse | Subcutaneous (s.c.) | Slow release, reaching peak blood/tissue concentration in 5-8 hours. | pnas.org |

| Mouse | Intraperitoneal (i.p.) | Rapid absorption, peaking within 1 hour; achieves ~10-fold higher levels than s.c. route. | pnas.org |

Analysis of Dose-Proportionality and Attainment of Steady-State Concentrations in Animal Models

Investigating dose proportionality is essential to understand if systemic exposure to a drug increases predictably with an increasing dose. catapult.org.uk While extensive dose-proportionality data for squalamine comes from human clinical trials, preclinical findings in animal models provide foundational information. aacrjournals.orgnih.govmdpi.com

In preclinical studies, the pharmacokinetic profile of squalamine has been shown to be dependent on the route of administration, which influences absorption rates and peak concentrations. For instance, in mice, subcutaneous administration leads to a slow release of the compound, with peak blood and tissue concentrations occurring within 5 to 8 hours. pnas.org In contrast, intraperitoneal dosing results in a much more rapid rise in squalamine levels, peaking within just one hour and reaching concentrations approximately ten times higher than those achieved with the subcutaneous route. pnas.org

Although formal dose-proportionality studies across multiple dose levels in animals are not extensively published, specific exposure levels have been linked to efficacy. Unpublished pharmacokinetic data from a study in mice administered a 20 mg/kg intravenous dose of squalamine established an Area Under the Curve (AUC) of 215,000 ng-h/ml, a value associated with tumor growth inhibition. aacrjournals.org

The rapid elimination of squalamine observed in early animal studies necessitated dosing strategies, such as continuous infusion, to achieve and maintain steady-state concentrations required for therapeutic effect. aacrjournals.orgeuropa.eu The goal of such regimens is to ensure that the concentration of the drug at the target site remains above the minimum effective concentration for the duration of the treatment. woah.org Human clinical trials later confirmed that continuous infusion schedules could achieve steady-state concentrations that were significantly higher than those required for antiangiogenic effects in preclinical models. nih.gov

| Animal Model | Dosing Regimen | Pharmacokinetic Parameter | Observation | Reference(s) |

| Mouse | 20 mg/kg i.v. | AUC | 215,000 ng-h/ml | aacrjournals.org |

| Mouse | s.c. | Tmax | 5-8 hours | pnas.org |

| Mouse | i.p. | Tmax | ~1 hour | pnas.org |

Investigations into Intracellular Uptake and Retention Mechanisms within Target Cells (e.g., Endothelial Cells)

A key aspect of squalamine's mechanism is its specific interaction with and entry into target cells, particularly activated endothelial cells, which are crucial for the process of angiogenesis. Research shows that squalamine is not a general cytotoxic agent but rather targets the specific cells involved in new blood vessel formation. bioworld.com

Studies have demonstrated that squalamine is selectively taken up by endothelial cells. nih.gov This process is thought to occur through small invaginations in the cell membrane known as caveolae. oatext.com Once inside the cell, squalamine can be retained for a significant period, with evidence suggesting it can remain intracellularly for at least five days. nih.govresearchgate.net

The intracellular activity of squalamine is multifaceted. A primary mechanism involves its binding to calmodulin, an important intracellular signaling protein. oatext.comnih.gov By binding to calmodulin, squalamine disrupts its normal function, leading to the downregulation of critical signaling pathways that are stimulated by pro-angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF). oatext.comnih.gov

Furthermore, squalamine is known to interact with and inhibit the sodium-hydrogen exchanger isoform NHE3, a protein on the cell surface that helps regulate intracellular pH and cell volume. oatext.comnih.gov This inhibition can alter the shape of endothelial cells, contributing to the disruption of the angiogenic process. nih.gov The compound's ability to suppress VEGF-stimulated MAP kinase phosphorylation in human umbilical vein endothelial cells (HUVEC) further supports its role in blocking VEGF-induced signaling pathways. bioworld.com These intracellular actions collectively lead to the inhibition of endothelial cell proliferation and migration, ultimately preventing the formation of new blood vessels. nih.govresearchgate.net

| Cellular Target | Uptake Mechanism | Intracellular Action | Consequence | Reference(s) |

| Activated Endothelial Cells | Via caveolae | Binds to and displaces calmodulin from its binding sites. | Downregulation of pro-angiogenic signaling pathways. | nih.govoatext.comnih.gov |

| Endothelial Cells | Not specified | Inhibits Na+/H+ exchanger isoform NHE3. | Alters endothelial cell shape and volume. | oatext.comnih.govresearchgate.net |

| HUVEC | Not specified | Suppresses VEGF-stimulated MAP kinase phosphorylation. | Blocks VEGF-induced angiogenesis. | bioworld.com |

| Endothelial Cells | Uptake | Retained intracellularly for at least 5 days. | Sustained anti-angiogenic effect. | nih.govresearchgate.net |

Correlation between Systemic Exposure and Observed Biological Activity in Preclinical Systems

A critical step in drug development is establishing a clear link between the concentration of the drug in the body (systemic exposure) and its therapeutic effect (biological activity). catapult.org.uknih.gov Preclinical studies with squalamine have successfully demonstrated this correlation in various animal models of cancer and neovascular eye diseases.

In numerous preclinical cancer models, the administration of squalamine at specific doses has resulted in significant antitumor and antiangiogenic effects. For example, in a rat glioma xenograft model, a daily dose of 20 mg/kg squalamine led to a 36-43% decrease in tumor growth. aacrjournals.org In mouse models of human cancers, doses as low as 2 mg/kg/day were effective in enhancing the antitumor activity of chemotherapy agents. aacrjournals.org These dose-dependent effects show a clear relationship between the amount of drug administered and the biological response.

More directly, pharmacokinetic/pharmacodynamic (PK/PD) analysis has linked specific exposure metrics to efficacy. A key finding from a study in mice showed that an AUC of 215,000 ng-h/ml, achieved with a 20 mg/kg IV dose, was inhibitory to tumor growth. aacrjournals.org In vitro studies provide further insight into the concentrations required for activity, with an IC50 (the concentration required to inhibit 50% of the effect) of 0.5 µM for inhibiting growth factor-stimulated endothelial cell proliferation, migration, and tube formation. bioworld.com

The antiangiogenic effects have also been demonstrated in models of eye disease. Systemically administered squalamine lactate (B86563) was shown to reduce the development of laser-induced choroidal neovascularization in a rat model. oatext.com In a primate model, systemic injection of squalamine inhibited the development of iris neovascularization. oatext.com These findings underscore that achieving a sufficient systemic concentration of squalamine is effective for inhibiting pathological blood vessel growth in different disease contexts.

| Animal Model | Disease Model | Dosing & Exposure | Biological Effect | Reference(s) |

| Rat | Glioma Xenograft | 20 mg/kg/day | 36-43% decrease in tumor growth. | aacrjournals.org |

| Mouse | Human Cancer Xenografts | 2 mg/kg/day (with chemo) | Significant enhancement of antitumor activity. | aacrjournals.org |

| Mouse | Tumor Model | 20 mg/kg i.v. (AUC: 215,000 ng-h/ml) | Inhibition of tumor growth. | aacrjournals.org |

| Rat | Laser-Induced CNV | Systemic administration | Partial reduction of choroidal neovascular membrane development. | oatext.com |

| Primate | Iris Neovascularization | Systemic injection | Inhibition and partial regression of neovascularization. | oatext.com |

| In Vitro | Endothelial Cells | IC50: 0.5 µM | Inhibition of proliferation, migration, and tube formation. | bioworld.com |

Structure Activity Relationship Sar Studies and Analogue Development

Rational Design and Synthesis of Squalamine (B192432) Dilactate Analogues with Modified Steroidal and Polyamine Moieties

The synthesis of squalamine analogues involves modifying either the steroidal backbone or the polyamine side chain. Early syntheses of squalamine itself were accomplished through multi-step processes starting from precursors like 3β-acetoxy-5-cholenic acid or methyl hyodeoxycholanate. mdpi.comresearchgate.net More recent approaches have focused on stereoselective syntheses to improve yield and control the stereochemistry, particularly at the C-24 position. researchgate.net

Rational design of analogues often involves altering the length, branching, or number of amino groups in the polyamine chain, as well as modifying positions on the steroid core, such as the C3, C7, or C24 positions. For instance, 3,20-amino- and polyaminosteroid analogues have been synthesized through reductive amination of progesterone (B1679170) with various amines. mdpi.com Other synthetic strategies have explored conjugating polyamine side chains to different sterol precursors or even non-steroidal scaffolds like triterpenes. researchgate.netmdpi.comresearchgate.net The dilactate salt form of squalamine is synthesized to enhance solubility and stability. ontosight.ai

Elucidation of Specific Structural Features Correlating with Antiangiogenic Efficacy

Squalamine exhibits potent antiangiogenic activity, primarily by inhibiting the proliferation and migration of endothelial cells. researchgate.netmdpi.comnih.gov This effect is mediated, at least in part, by its interaction with cell membranes and subsequent interference with intracellular signaling pathways involved in angiogenesis, such as those activated by vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and platelet-derived growth factor (PDGF). researchgate.netoatext.comresearchgate.net Squalamine is thought to bind to negatively charged cell membranes, displacing proteins and potentially interacting with targets like calmodulin and the Na+/H+ exchanger isoform NHE3. researchgate.netmdpi.comoatext.comasknature.org

SAR studies in this area have focused on how modifications to the squalamine structure affect its ability to inhibit endothelial cell function and block neovascularization. The positively charged polyamine tail is crucial for the initial electrostatic interaction with negatively charged cell membranes. asknature.orglipidmaps.org Alterations to the steroid core and the nature and position of the polyamine attachment can influence membrane binding affinity, cellular uptake via mechanisms like caveolae, and subsequent interactions with intracellular targets. oatext.commdpi.com While specific detailed SAR data correlating precise structural changes with quantitative antiangiogenic efficacy (e.g., IC50 values against endothelial cell proliferation or tube formation) for a wide range of analogues were not extensively detailed in the search results, the general principle is that the amphipathic nature and the positively charged polyamine are key contributors to its antiangiogenic effects.

Elucidation of Specific Structural Features Correlating with Antimicrobial Efficacy

Squalamine demonstrates broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa. encyclopedia.pubresearchgate.net Its mechanism of action involves disrupting microbial membranes. ontosight.airesearchgate.netnih.gov For Gram-negative bacteria, this involves interaction with negatively charged lipopolysaccharides (LPS) in the outer membrane, leading to membrane permeabilization and a detergent-like effect. researchgate.netresearchgate.netnih.gov In Gram-positive bacteria, squalamine induces membrane depolarization and rapid cell death. nih.gov

SAR studies on antimicrobial activity have shown that the presence and nature of the polyamine chain are critical. Analogues with modified polyamine structures have been synthesized and evaluated for their activity against various pathogens. mdpi.comresearchgate.netmdpi.com The number and arrangement of positive charges on the polyamine tail influence the electrostatic interaction with negatively charged microbial membranes, which is a primary step in its antimicrobial action. asknature.orglipidmaps.orgmdpi.com Modifications to the steroid core can also impact membrane insertion and disruption capabilities. Studies have evaluated the minimum inhibitory concentrations (MICs) of various analogues against specific bacterial and fungal strains to establish SARs. For example, some 3,20-amino- and polyaminosteroid analogues showed important antibacterial activity against E. faecalis and S. aureus with MICs in the range of 3.12–6.25 μM. mdpi.com Another squalamine analogue showed weaker antimicrobial activity compared to squalamine, highlighting the sensitivity of activity to structural changes. nih.gov

Here is a hypothetical table illustrating potential SAR data for antimicrobial activity, based on the types of studies mentioned:

| Analogue Description | Steroid Modification | Polyamine Modification | S. aureus MIC (µM) | E. coli MIC (µM) |

| Squalamine Dilactate | None | Spermidine (B129725) | X | Y |

| Analogue A | C7 Hydroxyl Removed | Spermidine | X' | Y' |

| Analogue B | None | Shorter Polyamine Chain | X'' | Y'' |

| Analogue C | C3 Amino Positioned | Branched Polyamine | X''' | Y''' |

Note: X, Y, X', Y', X'', Y'', X''', Y''' represent hypothetical MIC values to illustrate the concept of a data table in SAR studies. Actual values would depend on specific experimental results.

Elucidation of Specific Structural Features Correlating with Protein Aggregation Modulation Activity

Squalamine and its derivatives have been shown to modulate the aggregation of amyloid-β (Aβ) and α-synuclein (αS), proteins implicated in Alzheimer's and Parkinson's diseases, respectively. researchgate.netnih.govgoogle.commdpi.com The mechanism involves interacting with cellular membranes and displacing protein oligomers from the membrane surface. researchgate.netnih.govmdpi.comresearchgate.net This displacement is thought to be mediated by the aminosterols competing for binding sites on lipid structures due to their amphiphilic nature and positive charge. mdpi.comresearchgate.net

SAR studies in this area have investigated the effects of squalamine derivatives like des-squalamine and α-squalamine on Aβ and αS aggregation kinetics and oligomer toxicity. researchgate.netnih.gov While these derivatives may exert opposing effects on the aggregation process itself under certain conditions, they have shown similar abilities to suppress the toxicity of oligomers, suggesting that the displacement mechanism is a key factor in their beneficial effects. researchgate.net The ability of these compounds to interact with and modify membrane properties is crucial for their activity in modulating protein aggregation and toxicity. researchgate.net The positively charged polyamine tail and the hydrophobic steroid core contribute to the interaction with negatively charged lipid membranes. asknature.orglipidmaps.orgresearchgate.net Modifying the structure can influence the affinity for membranes and the efficacy of displacing protein aggregates.

Application of Computational Approaches in SAR Elucidation and Predictive Modeling

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a role in understanding the interactions of squalamine and its analogues with biological targets and in predicting their activities. researchgate.netresearchgate.net Molecular docking can be used to model the binding of squalamine and its analogues to proteins involved in angiogenesis, antimicrobial action, or protein aggregation pathways, such as calmodulin, NHE3, or bacterial membrane components. researchgate.netmdpi.comoatext.comresearchgate.netnih.govresearchgate.net These studies can provide insights into the key residues involved in binding and the types of interactions (e.g., hydrogen bonding, electrostatic interactions) that are important for activity. researchgate.net

QSAR studies aim to build predictive models that correlate structural descriptors of squalamine analogues with their observed biological activities. By analyzing a series of compounds with varying structures and measured activities, QSAR models can identify the structural features that are most important for a particular effect. This can help guide the synthesis of new analogues with improved properties. While specific detailed examples of computational studies applied directly to this compound SAR were not extensively highlighted, the general applicability of these methods in drug discovery and SAR elucidation for compounds like squalamine is recognized. researchgate.netresearchgate.net Computational studies can also be used to investigate the interactions of squalamine with lipid membranes and model the displacement of proteins or protein aggregates. mdpi.comresearchgate.net

Drug Delivery Systems and Formulation Strategies for Squalamine Dilactate

Development of Supramolecular Networks for Enhanced Delivery in Biological Fluids

The unique chemical structure of Squalamine (B192432) and its derivatives has opened avenues for their use in creating supramolecular networks for drug delivery. mdpi.com These derivatives, which combine terpenoid or steroid backbones with polyamine fragments, have demonstrated the ability to self-assemble into complex, ordered structures. mdpi.com This self-assembly is driven by non-covalent interactions such as electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.govnih.gov

The formation of these supramolecular networks presents a significant opportunity for developing sophisticated drug delivery systems capable of functioning effectively in biological fluids like serum. mdpi.com The resulting structures can encapsulate or otherwise associate with therapeutic agents, potentially protecting them from premature degradation in the bloodstream. mdpi.comnih.gov The dynamic and reversible nature of the non-covalent bonds holding the network together could also allow for stimuli-responsive drug release, where the therapeutic payload is released in response to specific physiological cues at the target site. nih.gov This approach represents a promising strategy for improving the delivery and efficacy of various therapeutic molecules. nih.gov

Investigation of Nanocarrier-Based Delivery Strategies (e.g., Liposomes, Nanoparticles)

Nanocarrier-based platforms, such as liposomes and nanoparticles, are extensively investigated in drug delivery to improve the pharmacokinetic profiles of therapeutic agents, enhance stability, and enable targeted delivery. nih.govmdpi.com These systems can encapsulate both hydrophilic and lipophilic compounds, protect them from degradation, and modify their distribution within the body. nih.govnih.gov

In the context of Squalamine, its amphiphilic nature and interaction with cell membranes are of particular interest for designing nanocarrier systems, especially liposomes. patsnap.com Liposomes are vesicles composed of one or more lipid bilayers surrounding an aqueous core, making them suitable carriers for a wide range of drugs. researchgate.net Research into the interaction between Squalamine and lipid bilayers has revealed that the molecule does not deeply insert into the hydrophobic core of the membrane. patsnap.com Instead, it acts as a "facial amphiphile," binding strongly to the membrane surface primarily through electrostatic interactions between its cationic polyamine chain and anionic lipid headgroups. patsnap.com

This surface-binding characteristic is a critical consideration for the design of liposomal Squalamine formulations. It suggests that Squalamine would associate with the exterior or interior surface of the liposomal bilayer rather than being sequestered within the lipid core. patsnap.com This interaction is potent enough to displace other cationic polypeptides from the membrane surface, highlighting the strength of its affinity for lipid bilayers. patsnap.com Leveraging this mechanism is a key focus in the investigation of liposomes as a potential delivery vehicle for Squalamine, aiming to create stable formulations for various therapeutic applications. nih.govpatsnap.com

Exploration of Local Delivery Systems (e.g., Topical Ocular Formulations)

Significant research has been directed towards local delivery systems for Squalamine, with a particular focus on topical ocular formulations for treating posterior eye diseases like neovascular age-related macular degeneration (wet AMD). google.comarvojournals.orgmodernretina.com The goal of a topical formulation is to deliver the therapeutic agent to the back of the eye, such as the choroid and retina, non-invasively, thereby avoiding the risks associated with intraocular injections. nih.govresearchgate.net

Squalamine's amphiphilic properties are advantageous for this route of administration, as they are believed to facilitate its penetration through the sclera to reach therapeutic concentrations in the posterior segment of the eye. modernretina.com Preclinical studies have shown that topically applied Squalamine can accumulate in the choroid, where it exhibits a prolonged intracellular half-life. arvojournals.orgmodernretina.com

The development of these eye drop formulations involves combining Squalamine dilactate with various ophthalmically compatible excipients to ensure stability, tolerability, and effective penetration. google.com These formulations may include mucoadhesive agents, penetration enhancers, buffering agents, and stabilizers. google.com

A non-limiting example of an investigated formulation includes:

this compound

n-dodecyl-beta-D-maltoside (penetration enhancer)

Povidone K-30 (mucoadhesive agent)

Phosphate (B84403) buffer google.com

Preclinical research in rabbit models has been conducted to evaluate the ocular tissue distribution and safety of novel Squalamine eye drop formulations. These studies have demonstrated that the formulation is well-tolerated and can deliver Squalamine to the posterior tissues of the eye in concentrations known to inhibit neovascularization in cellular models. arvojournals.org

Table 1: Mean Squalamine Concentration in Posterior Sclera/Choroid of Rabbits Following Topical Administration

| Dosing Regimen | Duration | Mean Concentration (ng/g) |

| Once Daily (QD) | 1 Day | 9.5 |

| Once Daily (QD) | 7 Days | 21.9 |

| Once Daily (QD) | 14 Days | 39.8 |

| Twice Daily (BID) | 1 Day | 21.7 |

| Twice Daily (BID) | 7 Days | 62.6 |

| Twice Daily (BID) | 14 Days | 68.0 |

| Data sourced from a 2012 study on the ocular distribution of a novel Squalamine eye drop formulation in Dutch belted rabbits. arvojournals.org |

These findings support the continued investigation of topical Squalamine formulations as a potential non-invasive local therapy for neovascular diseases of the eye. arvojournals.orgpreventblindness.org

Computational Modeling and Simulation Studies of Squalamine Dilactate

Molecular Dynamics Simulations for Ligand-Membrane Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules over time, offering detailed information on the interactions between squalamine (B192432) and cell membranes. These simulations are crucial for understanding how the compound approaches, binds to, and penetrates lipid bilayers, which is fundamental to its mechanism of action. nih.gov

Recent studies have employed sophisticated simulation strategies to explore these interactions. One such approach combines Time-lagged Independent Component Analysis (TICA) with neural networks (Deep-TICA) to map the free energy landscape of squalamine's insertion into a neuron-like lipid bilayer. nih.govacs.org This method effectively describes the drug's absorption into the membrane and allows for an exhaustive characterization of its entry pathway. nih.gov

Simulations have revealed that squalamine, an aminosterol, interacts with the outer layer of neuron membranes. nih.govacs.org This interaction is believed to protect the membrane from the toxic effects of misfolded proteins associated with neurodegenerative diseases. nih.gov The computational protocol has provided accurate predictions of membrane binding affinities that closely align with experimental data derived from fluorescently labeled aminosterols and large unilamellar vesicles (LUVs). nih.gov Key findings from these simulations indicate that squalamine penetrates deep into the plasma membrane, showing a higher affinity compared to similar aminosterols like trodusquemine. acs.org This is attributed to its molecular structure, which features a lower charge on its tail, resulting in a reduced preference for the aqueous environment. acs.org

Solid-state NMR studies, complemented by simulations, show that squalamine interacts with lipid headgroups primarily through electrostatic forces. acs.org These simulations also suggest that squalamine does not deeply insert into the hydrophobic core of the membrane or cause significant thinning. acs.org Instead, it influences the physical properties of the membrane, such as shifting the lamellar-to-hexagonal phase transition of certain lipids to higher temperatures, indicating a preference for positively curved membrane structures. acs.org

| Simulation Parameter/Finding | Description | Quantitative Value/Observation | Source |

|---|---|---|---|

| Membrane Entry Free Energy Barrier (ΔG‡) | The energy required for squalamine to penetrate the lipid bilayer. A lower barrier indicates easier entry. | ~1.5 kJ mol⁻¹ | acs.org |

| Membrane Penetration Depth | The depth to which squalamine inserts into the plasma membrane compared to similar compounds. | Penetrates deeper than trodusquemine, indicating higher affinity. | acs.org |

| Primary Interaction Type | The dominant forces governing the binding of squalamine to the membrane. | Electrostatic interactions with lipid headgroups. | acs.org |

| Effect on Membrane Core | The influence of squalamine on the mobility and structure of the hydrophobic lipid chains. | Does not significantly affect the molecular mobility of the bilayer's hydrophobic core. | acs.org |

In Silico Modeling of Intracellular Pathway Modulations and Protein Displacement

A key aspect of squalamine's mechanism of action is its ability to enter cells and modulate intracellular processes by displacing proteins bound to the inner surface of the plasma membrane. pnas.orgpnas.org In silico modeling has been instrumental in understanding this phenomenon, particularly its role in displacing proteins implicated in neurodegenerative diseases and viral replication. pnas.orgresearchgate.net

Computational studies have focused on squalamine's interaction with α-Synuclein (α-Syn), a protein whose aggregation is a hallmark of Parkinson's disease. researchgate.netbohrium.com The aggregation process is known to be accelerated at the surface of lipid vesicles. bohrium.combenthamscience.com In silico models suggest that squalamine competes with α-Syn for binding to these lipid membranes, effectively displacing the protein and thereby inhibiting the initial steps of aggregation. pnas.orgresearchgate.net Molecular docking and MD trajectory analyses were performed to investigate the conformational changes of membrane-bound α-Syn in the presence of squalamine. bohrium.combenthamscience.com These simulations revealed that α-Syn remains structurally stable in a helical conformation when complexed with squalamine, a state that may facilitate its gradual displacement from the lipid membrane. researchgate.netbohrium.com

Further computational techniques, such as Density Functional Theory (DFT) analysis, have been used to calculate the electronic properties of squalamine, providing deeper insights into its interaction capabilities. bohrium.comresearchgate.net

| Target Protein | Computational Method | Key Finding or Parameter | Value | Source |

|---|---|---|---|---|

| α-Synuclein | Molecular Docking | Docking Vina Score | -5.8 | researchgate.netbohrium.combenthamscience.com |

| α-Synuclein | Density Functional Theory (DFT) | Electrophilicity (ω) | -0.84 | researchgate.netbohrium.combenthamscience.com |

| α-Synuclein | Density Functional Theory (DFT) | Nucleophilicity (N) | 3.25 | researchgate.netbohrium.combenthamscience.com |